Biochemical Potency of Tpl2-IN-I Against Purified Tpl2 Kinase Compared to TC-S 7006
Tpl2-IN-I exhibits a sub-micromolar IC50 of 50 nM for inhibition of purified Tpl2 kinase, which is identical to the potency of the widely used comparator TC-S 7006 . Both compounds are reported to be reversible and ATP-competitive [1]. However, this equivalence in biochemical potency must be considered alongside selectivity profiles, as a difference in off-target kinase inhibition could lead to divergent outcomes in complex biological systems [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against Tpl2 kinase |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | TC-S 7006 (Tocris): IC50 = 50 nM |
| Quantified Difference | No difference in potency observed at the biochemical level. |
| Conditions | In vitro kinase activity assay (e.g., LANCE TR-FRET) using purified Tpl2 enzyme and a substrate such as GST-MEK [3]. |
Why This Matters
While Tpl2-IN-I demonstrates comparable target engagement to a common industry standard, its specific selectivity signature (detailed in subsequent evidence) may confer distinct advantages for minimizing off-target effects in certain cell-based assays, making it a strategically important alternative.
- [1] Gavrin, L.K.; Green, N.; Hu, Y.; et al. Inhibition of Tpl2 kinase and TNF-α production with 1,7-naphthyridine-3-carbonitriles: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5288-5292. View Source
- [2] Glatthar, R.; Stojanovic, A.; Troxler, T.; et al. Discovery of imidazoquinolines as a novel class of potent, selective, and in vivo efficacious Cancer Osaka Thyroid (COT) kinase inhibitors. Journal of Medicinal Chemistry, 2016, 59(16), 7544-7559. View Source
- [3] BindingDB. Entry for Tpl2 (MAP3K8) Inhibitor. Assay: LANCE, GST-MEK substrate. View Source
